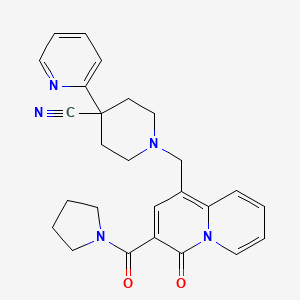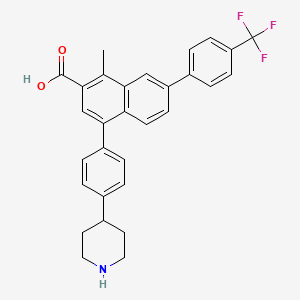![molecular formula C18H14F3N3OS B10860574 5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)
5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-024n is a biologically active small molecule that functions as an agonist of the G-protein-coupled receptor 52 (GPR52). This compound has been studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders .
Preparation Methods
The synthesis of TP-024n involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of TP-024n is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial production methods for TP-024n involve scaling up the laboratory synthesis procedures while ensuring consistency and quality. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures .
Chemical Reactions Analysis
TP-024n undergoes several types of chemical reactions, including:
Oxidation: TP-024n can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TP-024n has a wide range of scientific research applications, including:
Chemistry: TP-024n is used as a chemical probe to study the function of GPR52 and its role in various biological processes.
Biology: In biological research, TP-024n is used to investigate the signaling pathways mediated by GPR52 and its effects on cellular functions.
Medicine: TP-024n has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression.
Industry: TP-024n is used in the development of new drugs and therapeutic agents targeting GPR52
Mechanism of Action
TP-024n exerts its effects by binding to and activating GPR52, a G-protein-coupled receptor. This activation leads to the modulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The binding of TP-024n to GPR52 results in the activation of adenylate cyclase, which increases the levels of cAMP within the cell. This, in turn, triggers downstream signaling events that affect various cellular functions .
Comparison with Similar Compounds
TP-024n is unique in its high selectivity and potency as a GPR52 agonist. Similar compounds include:
TP-024: Another GPR52 agonist with similar structure and function.
FTBMT: A potent and selective GPR52 agonist with similar biological activity.
Compared to these compounds, TP-024n has been shown to have distinct pharmacological properties, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H14F3N3OS |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-[4-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H14F3N3OS/c1-10-16(12-5-6-14(17(22)25)23-9-12)26-15(24-10)8-11-3-2-4-13(7-11)18(19,20)21/h2-7,9H,8H2,1H3,(H2,22,25) |
InChI Key |
LEEQPBKUBIMCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC(=CC=C2)C(F)(F)F)C3=CN=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)
![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)
![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)

![5-[2-[2-[[4-(Dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid](/img/structure/B10860534.png)

![(2R,3R)-2-(fluoromethyl)-7-N-methyl-5-N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B10860540.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B10860555.png)
![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B10860556.png)
![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)
![2-Phenyl-N-(5-((1R,5R)-6-(pyridazin-3-yl)-2,6-diazabicyclo[3.2.0]heptan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10860558.png)
![2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[2-(4-pyrazolo[3,4-d]pyrimidin-1-ylphenoxy)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B10860563.png)
![3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione](/img/structure/B10860565.png)
